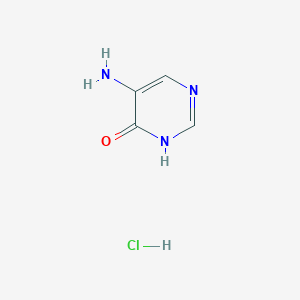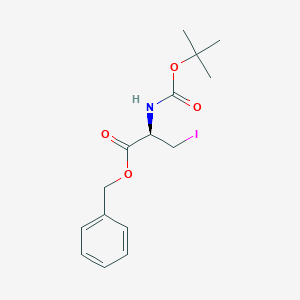![molecular formula C14H14N2 B111140 6-Bencil-6,7-dihidro-5H-pirrolo[3,4-B]piridina CAS No. 109966-30-5](/img/structure/B111140.png)
6-Bencil-6,7-dihidro-5H-pirrolo[3,4-B]piridina
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine involves several steps and different starting materials. For instance, the synthesis of a related aromatic diamine monomer, 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine (BABP), was achieved through a Friedel–Crafts acylation followed by a nucleophilic substitution reaction and a reduction process . Another study reported the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride through sodium borohydride reduction of a related compound, 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide, and subsequent debenzylation .
Molecular Structure Analysis
The molecular structure of compounds in this family has been characterized using various spectroscopic methods and X-ray crystallography. For example, a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was analyzed using FT-IR, NMR, and X-ray diffraction, revealing its crystalline structure in the monoclinic space group . Similarly, the molecular and crystal structure of a related thieno[2,3-c]pyridine derivative was characterized, showing intramolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of these compounds includes their ability to undergo condensation reactions. For instance, 4,6-dihydroxysalicylic acid catalyzed the oxidative condensation of benzylamines with acetophenones to afford 2,4,6-trisubstituted pyridines . This method was also applied to the synthesis of G-quadruplex binding ligands, demonstrating the versatility of these compounds in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of polyimides derived from related monomers, such as those containing pyridine units, have been extensively studied. These polyimides exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before 450 °C in nitrogen and glass-transition temperatures ranging from 208–324 °C . They also possess low dielectric constants and outstanding mechanical properties, making them suitable for various applications .
Aplicaciones Científicas De Investigación
Propiedades químicas e identificación
“6-Bencil-6,7-dihidro-5H-pirrolo[3,4-B]piridina” es un compuesto químico con el número CAS: 109966-30-5. Tiene un peso molecular de 210.28 y su nombre IUPAC es 6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine . El compuesto es un sólido incoloro a naranja .
Síntesis del antibiótico quinolónico moxifloxacino
El compuesto es un intermedio clave en la síntesis del antibiótico quinolónico moxifloxacino . La moxifloxacina es un antibiótico de amplio espectro que es activo contra bacterias Gram-positivas y Gram-negativas. Funciona inhibiendo la girasa del ADN, una topoisomerasa tipo II, y la topoisomerasa IV, que es una enzima necesaria para separar el ADN replicado, inhibiendo así la división celular .
Estudios cristalográficos
El compuesto se ha estudiado utilizando cristalografía . En la estructura cristalina del compuesto, el ángulo diedro entre el sistema de anillos heterocíclicos y el anillo fenilo es 45.8 (5)°. En la estructura cristalina se presenta un enlace de hidrógeno C—H N intermolecular débil .
Propiedades
IUPAC Name |
6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16/h1-8H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVMWHGYSCHZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364043 | |
| Record name | 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109966-30-5 | |
| Record name | 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the phenyl ring relative to the heterocyclic ring system in 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione?
A1: The phenyl ring is not coplanar with the heterocyclic ring system. Instead, it is twisted at a dihedral angle of 45.8° relative to the heterocyclic system. []
Q2: Does 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione exhibit any intermolecular interactions in its crystal structure?
A2: Yes, the crystal structure of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione shows weak intermolecular C—H⋯N hydrogen bonding. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B111079.png)








![6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B111120.png)
![2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B111123.png)
